
1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a pyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the pyrrole-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives have been effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The nitrophenyl group enhances the antibacterial activity by improving the compound's ability to penetrate bacterial membranes . -
Anti-inflammatory Properties :
Pyrrole derivatives have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs . -
Anticancer Potential :
Some studies suggest that pyrrole-based compounds can induce apoptosis in cancer cells. The structural features of 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione may contribute to its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation .
Materials Science Applications
-
Organic Electronics :
The electronic properties of pyrrole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to conduct electricity and form stable films is advantageous for developing efficient electronic devices . -
Sensors :
Compounds like this compound are being explored as materials for chemical sensors due to their sensitivity to environmental changes and ability to undergo reversible chemical reactions .
Agricultural Chemistry Applications
- Pesticidal Activity :
There is growing interest in the use of pyrrole derivatives as agrochemicals. Their potential as pesticides stems from their ability to disrupt biological processes in pests while being less toxic to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis of several pyrrole derivatives, including this compound, and evaluated their antimicrobial activity against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects of pyrrole derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in cell cultures. This study suggests a promising pathway for developing new treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and pyrrole-dione core also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a pyrrole-dione core.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group, differing in reactivity and applications.
Uniqueness
1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(4-Methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as CAS No. 91135-91-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole-dione core with a methoxy group and a nitro group attached to a phenyl ring. The chemical formula is C11H8N2O5 with a molecular weight of 248.19 g/mol. Its structure contributes to its unique reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with maleic anhydride , often catalyzed by piperidine under reflux conditions. This method allows for the efficient formation of the pyrrole-dione structure, which is crucial for its biological activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound is also being investigated for its potential as an anticancer agent . Studies have demonstrated that similar pyrrole derivatives can inhibit the growth of cancer cell lines and tumors in vivo. For example, derivatives like 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown promise as tyrosine kinase inhibitors, which are critical in cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may engage with cellular components, leading to various biological effects such as apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Antimicrobial Activity : A comparative study on pyrrole derivatives indicated that those with specific substitutions showed enhanced antibacterial properties against resistant strains of bacteria.
Compound MIC (μg/mL) Target Bacteria Compound A 3.12 Staphylococcus aureus Compound B 6.25 Escherichia coli - Anticancer Efficacy : Research on pyrrole derivatives has shown their potential in inhibiting colon cancer cell lines with IC50 values around 1.0−1.6×10−8 M .
- Toxicity Assessment : In vitro studies have assessed the toxicity of these compounds on normal human cells, revealing low toxicity at therapeutic concentrations but slight toxicity at higher doses (100 µg/mL) where only 79% viability was observed .
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGRLDBELYMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.